molecular formula C17H13N3O4S B353935 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone CAS No. 538336-85-5

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

Cat. No.: B353935
CAS No.: 538336-85-5
M. Wt: 355.4g/mol
InChI Key: WVRRBBXQMDAEQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone (CAS: 538336-85-5; Molecular Formula: C17H13N3O4S; MW: 355.4 g/mol) is a hybrid molecule featuring two pharmacologically significant scaffolds:

  • 1,4-Benzodioxane: Known for its interaction with enzymes and proteic receptors, enabling versatile derivatization .
  • 1,3,4-Oxadiazole: A heterocyclic moiety with high bioactivity, particularly in antimicrobial, antitumor, and antioxidant applications .

The ethanone linker bridges these scaffolds, while the sulfanyl group enhances electronic properties. The pyridinyl substituent on the oxadiazole ring further modulates receptor binding and solubility .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c21-13(11-3-4-14-15(8-11)23-7-6-22-14)10-25-17-20-19-16(24-17)12-2-1-5-18-9-12/h1-5,8-9H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRRBBXQMDAEQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NN=C(O3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone is a compound that combines the structural features of benzodioxins and oxadiazoles, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzodioxin moiety linked to an oxadiazole ring via a sulfanyl group. This unique combination may enhance its pharmacological properties.

Biological Activity Overview

The biological activity of the compound has been primarily investigated in the context of enzyme inhibition, antimicrobial effects, and potential anticancer properties.

Enzyme Inhibition

Recent studies have shown that derivatives of benzodioxin compounds exhibit significant enzyme inhibitory activity. In particular:

  • Acetylcholinesterase Inhibition : Compounds similar to 1-(2,3-Dihydro-1,4-benzodioxin) have demonstrated efficacy in inhibiting acetylcholinesterase, which is crucial for the treatment of Alzheimer's disease. The inhibition constants (IC50 values) for related compounds were reported in the range of 0.5 to 5 µM .
  • α-Glucosidase Inhibition : The same class of compounds showed promise as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests potential applications in managing Type 2 Diabetes Mellitus (T2DM) .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been extensively documented:

  • Gram-positive vs. Gram-negative Bacteria : Compounds containing oxadiazole rings often exhibit greater activity against gram-positive bacteria compared to gram-negative strains. For instance, derivatives showed significant inhibition against Bacillus species with minimum inhibitory concentrations (MICs) as low as 32 µg/mL .
  • Cytotoxicity Studies : The cytotoxic effects were evaluated using the NCI-60 cell line panel, revealing that certain oxadiazole derivatives exhibited IC50 values ranging from 0.47 to 1.4 µM against various cancer cell lines .

Case Study 1: Anticancer Activity

A study investigated a series of oxadiazole derivatives for their anticancer properties against MCF-7 breast cancer cells. The most potent compound exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin . Mechanistic studies indicated that these compounds could induce apoptosis through the activation of p53 pathways and caspase cascades.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of oxadiazole derivatives revealed that substituents on the phenyl ring significantly influenced biological activity. For example, halogen substitutions enhanced lipophilicity and improved membrane permeability, thereby increasing biological efficacy .

Data Tables

Biological Activity IC50 Values (µM) Target
Acetylcholinesterase0.5 - 5Alzheimer's Disease
α-Glucosidase<10Type 2 Diabetes
MCF-7 Cells15.63Breast Cancer
Bacillus cereus32Antimicrobial

Scientific Research Applications

Biological Activities

The compound has been studied for its potential therapeutic effects in various biological systems. Notable applications include:

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, the oxadiazole framework has been linked to effective inhibition against bacterial strains such as Streptococcus pneumoniae and Escherichia coli . The presence of the pyridine group may enhance the compound's interaction with microbial targets.

Anticancer Potential

Studies have shown that compounds containing oxadiazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways and the induction of oxidative stress in malignant cells . The benzodioxin moiety may contribute to this activity by facilitating cellular uptake or enhancing cytotoxicity.

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory potential. Research on similar compounds suggests that modifications to the benzodioxin structure can lead to effective inhibition of enzymes involved in various metabolic pathways, which could be beneficial in treating diseases like diabetes or cancer .

Synthetic Pathways

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone typically involves multi-step reactions starting from readily available precursors. Key steps often include:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Introduction of the Benzodioxin Moiety : This may involve reactions with dioxin derivatives under specific conditions to ensure proper functionalization.
  • Final Assembly : Coupling reactions to link the oxadiazole and benzodioxin components with appropriate protecting groups and reagents.

Case Studies

Several studies have documented the biological effects and synthetic methods related to this compound:

  • Antimicrobial Screening : A study evaluated various oxadiazole derivatives for antibacterial activity against multiple strains. The results indicated that modifications on the oxadiazole ring significantly affected potency .
  • Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting a potential therapeutic window .
  • Enzyme Inhibition Studies : Research highlighted that specific structural features of oxadiazole compounds could enhance their ability to inhibit key metabolic enzymes, providing insights into their potential as drug candidates .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity Notes Reference
Target Compound C17H13N3O4S 355.4 Pyridinyl-oxadiazole, sulfanyl linker Broad-spectrum bioactivity
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone C19H15NO3S2 369.5 Thiazole replaces oxadiazole Potential antimicrobial activity
2-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone C19H21N3O4S 375.4 Piperidine substituent Enhanced solubility, altered binding
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone C15H15NO4S 305.35 Oxazole replaces oxadiazole Reduced bioactivity
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(3,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide Not specified 412.44 Pyrrolidine carboxamide, no sulfanyl group Unknown bioactivity

Key Findings from Comparative Studies

Heterocyclic Core Impact: The oxadiazole ring in the target compound confers higher bioactivity compared to thiazole () or oxazole () analogs. Oxadiazoles exhibit stronger hydrogen-bonding capacity and metabolic stability .

Substituent Effects :

  • The pyridinyl group on the oxadiazole enhances π-π stacking with aromatic residues in enzyme active sites, a feature absent in analogs with phenyl or methyl substituents .
  • Piperidine substitution (C19H21N3O4S) increases molecular weight and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Functional Group Variations :

  • Sulfanyl linker : Critical for redox activity and radical scavenging, as seen in the target compound’s superior antioxidant capacity compared to benzaldehyde derivatives () .
  • Nitro group positioning (): Meta-substitution (3-nitrophenyl) in analogs enhances electrophilicity, but the target compound’s pyridinyl group offers balanced electronic effects .

Research Implications

The target compound’s unique combination of 1,4-benzodioxane , oxadiazole , and pyridinyl groups positions it as a lead candidate for drug discovery. Structural analogs with alternative heterocycles or substituents provide insights into:

  • SAR (Structure-Activity Relationship) : Oxadiazole > thiazole > oxazole in bioactivity .
  • Solubility-Bioactivity Balance : Bulky substituents (e.g., piperidine) may trade solubility for enhanced target binding .

Further studies should explore synergistic effects of hybrid scaffolds and optimize substituents for pharmacokinetic profiles.

Preparation Methods

Formation of 5-(3-Pyridinyl)-1,3,4-oxadiazole-2-thiol

The 1,3,4-oxadiazole ring is synthesized from 3-pyridinecarboxylic acid hydrazide through cyclodehydration. A representative protocol involves:

  • Hydrazide Preparation : 3-Pyridinecarboxylic acid is treated with hydrazine hydrate in ethanol under reflux to form 3-pyridinecarboxylic acid hydrazide.

  • Cyclodehydration : The hydrazide reacts with carbon disulfide (CS₂) in the presence of phosphorus oxychloride (POCl₃) as a cyclizing agent. The reaction proceeds via the formation of a dithiocarbazate intermediate, which undergoes intramolecular cyclization to yield 5-(3-pyridinyl)-1,3,4-oxadiazole-2-thiol.

3-Pyridinecarboxylic acid hydrazide+CS2POCl35-(3-Pyridinyl)-1,3,4-oxadiazole-2-thiol\text{3-Pyridinecarboxylic acid hydrazide} + \text{CS}2 \xrightarrow{\text{POCl}3} \text{5-(3-Pyridinyl)-1,3,4-oxadiazole-2-thiol}

Reaction Conditions :

  • Temperature: 80–100°C

  • Time: 4–6 hours

  • Yield: 60–75%

Synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-bromoethanone

The benzodioxin moiety is prepared from 6-acetyl-2,3-dihydro-1,4-benzodioxin via bromination:

  • Acetylation : 2,3-Dihydro-1,4-benzodioxin-6-amine is acetylated using acetic anhydride to form 6-acetyl-2,3-dihydro-1,4-benzodioxin.

  • Bromination : The acetyl group is brominated using bromine (Br₂) in acetic acid, yielding 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoethanone.

6-Acetyl-2,3-dihydro-1,4-benzodioxin+Br21-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-bromoethanone\text{6-Acetyl-2,3-dihydro-1,4-benzodioxin} + \text{Br}_2 \rightarrow \text{1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-bromoethanone}

Reaction Conditions :

  • Solvent: Glacial acetic acid

  • Temperature: 0–5°C (to prevent di-substitution)

  • Yield: 70–85%

Coupling via Nucleophilic Substitution

The final step involves the reaction of 5-(3-pyridinyl)-1,3,4-oxadiazole-2-thiol with 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoethanone under basic conditions:

  • Deprotonation : The thiol group of the oxadiazole is deprotonated using potassium carbonate (K₂CO₃) in anhydrous acetonitrile.

  • Nucleophilic Attack : The thiolate ion attacks the electrophilic carbon of the bromoethanone, displacing bromide and forming the sulfanyl linkage.

5-(3-Pyridinyl)-1,3,4-oxadiazole-2-thiol+1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-bromoethanoneK2CO3Target Compound\text{5-(3-Pyridinyl)-1,3,4-oxadiazole-2-thiol} + \text{1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-bromoethanone} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound}

Reaction Conditions :

  • Solvent: Anhydrous acetonitrile

  • Temperature: Reflux (80–85°C)

  • Time: 12–18 hours

  • Yield: 50–65%

Optimization Strategies

Cyclodehydration Efficiency

The use of POCl₃ as a cyclizing agent significantly improves oxadiazole yields compared to traditional methods employing sulfuric acid. Studies show that POCl₃ facilitates faster cyclization (4–6 hours vs. 24 hours) and reduces side reactions.

Solvent and Base Selection

Anhydrous acetonitrile is preferred for the coupling step due to its high polarity and ability to dissolve both organic and inorganic reactants. Substituting K₂CO₃ with stronger bases like sodium hydride (NaH) led to decomposition of the oxadiazole ring.

Comparative Analysis of Methods

The table below summarizes key parameters from published protocols:

StepReagents/ConditionsYield (%)Characterization Methods
Oxadiazole synthesisPOCl₃, CS₂, 80°C60–75FT-IR, 1^1H NMR, 13^{13}C NMR
Bromoethanone preparationBr₂, CH₃COOH, 0°C70–85Melting point, LC-MS
Coupling reactionK₂CO₃, CH₃CN, reflux50–65HPLC, HRMS

Challenges and Solutions

Purification Difficulties

The target compound’s low solubility in common solvents complicates purification. Gradient elution chromatography using ethyl acetate/hexane mixtures (3:7 to 7:3) achieves >95% purity.

Byproduct Formation

Competing oxidation of the thiol group to disulfide is mitigated by conducting reactions under nitrogen atmosphere .

Q & A

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C, DEPT, HSQC) to resolve the benzodioxin and oxadiazole moieties, particularly focusing on the sulfanyl-ethanone linkage, which may exhibit distinct coupling patterns. X-ray crystallography (using SHELXL for refinement ) is critical for confirming stereochemistry and bond angles. Cross-validate spectral data with computational tools (e.g., DFT simulations) to address ambiguities in peak assignments. NIST Chemistry WebBook provides reference IR and mass spectra for analogous benzodioxin derivatives .

Q. How can synthetic routes for this compound be optimized to improve yield?

  • Methodological Answer : Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For the oxadiazole ring formation, optimize cyclization conditions using carbodiimide coupling agents or thiosemicarbazide intermediates. Monitor intermediates via HPLC-MS to identify bottlenecks (e.g., hydrolysis of the sulfanyl group). Split-plot experimental designs (as in agricultural chemistry studies ) can isolate critical factors affecting yield.

Q. What safety protocols are essential during handling and storage?

  • Methodological Answer : Refer to SDS guidelines for structurally similar compounds (e.g., nitrobenzimidazole derivatives ). Use gloveboxes under inert atmospheres to prevent oxidation of the sulfanyl group. Store at –20°C in amber vials to mitigate photodegradation. Conduct stability studies via accelerated thermal gravimetric analysis (TGA) to determine decomposition thresholds.

Advanced Research Questions

Q. How can molecular docking studies elucidate interactions between this compound and biological targets?

  • Methodological Answer : Use AutoDock Vina or Schrödinger Suite to model binding to pyridine-recognizing enzymes (e.g., kinases). Parameterize the sulfanyl-ethanone group using the Merck Molecular Force Field (MMFF). Validate docking poses with molecular dynamics simulations (NAMD/GROMACS) to assess stability. Cross-reference with experimental IC₅₀ data from enzyme inhibition assays to refine scoring functions .

Q. What strategies resolve contradictions in observed vs. predicted biological activity?

  • Methodological Answer : Apply bioisosteric replacement for the oxadiazole ring (e.g., triazole analogs ) to probe pharmacophore requirements. Use SAR-driven QSAR models to correlate electronic descriptors (HOMO-LUMO gaps, logP) with activity. If discrepancies persist, conduct metabolite profiling (LC-HRMS) to identify off-target interactions or prodrug activation pathways .

Q. How can environmental fate studies be designed to assess ecotoxicological risks?

  • Methodological Answer : Follow the INCHEMBIOL framework :
  • Phase 1 : Determine logKow and soil sorption coefficients (Kd) via shake-flask assays.
  • Phase 2 : Use microcosm systems to track degradation products in aquatic/terrestrial matrices (LC-QTOF-MS).
  • Phase 3 : Evaluate chronic toxicity in Daphnia magna or Danio rerio using OECD guidelines.

Q. What computational methods validate the compound’s stability under physiological conditions?

  • Methodological Answer : Perform ab initio molecular orbital calculations (Gaussian 16) to predict hydrolysis rates of the benzodioxin and oxadiazole rings at varying pH. Compare with experimental simulated gastric fluid (SGF) and phosphate-buffered saline (PBS) stability assays. Use transition state theory to model activation energies for degradation pathways .

Contradiction Analysis & Theoretical Frameworks

Q. How to address inconsistencies in crystallographic vs. spectroscopic data?

  • Methodological Answer : Reconcile discrepancies by refining torsion angles in SHELXL and comparing with NOE correlations from 2D NMR. If crystal packing forces distort the solution-phase conformation, use synchrotron XRD (high-resolution data) to minimize thermal motion artifacts. Apply the Hirshfeld surface analysis to quantify intermolecular interactions influencing solid-state structures .

Q. Which theoretical frameworks guide mechanistic studies of its reactivity?

  • Methodological Answer : Anchor research in frontier molecular orbital (FMO) theory to predict electrophilic/nucleophilic sites. For sulfanyl group reactivity, apply Marcus theory to electron-transfer processes. Link experimental kinetic data (e.g., Arrhenius plots) to computational transition states via the Eyring-Polanyi equation .

Tables for Key Data

Property Method Reference
LogP (octanol-water)Shake-flask HPLC
Crystallographic R-factorSHELXL refinement
IC₅₀ (kinase inhibition)Fluorescence polarization assays
Hydrolysis half-life (pH 7.4)LC-MS kinetics

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.